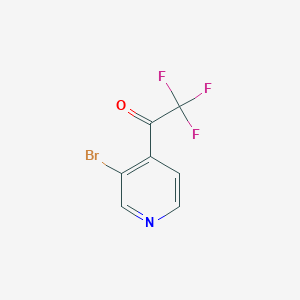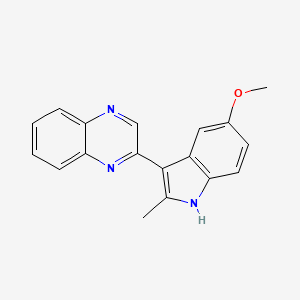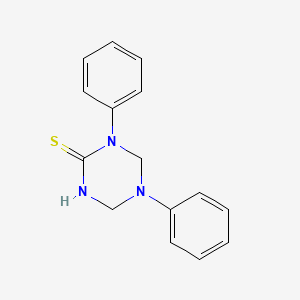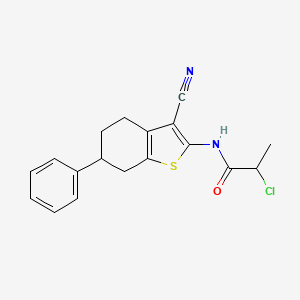
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone
Descripción general
Descripción
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, or 1-Bromo-2,2,2-trifluoroethyl-4-pyridinol, is an organic compound with a wide range of applications in scientific research. It is a colorless, volatile liquid with a pungent odor and is used as a building block in organic synthesis. It has also been used in the synthesis of a variety of pharmaceuticals and other compounds.
Aplicaciones Científicas De Investigación
Chemoenzymatic Synthesis
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone has been used in the chemoenzymatic synthesis of specific pharmaceutical compounds. A notable application includes its use in synthesizing an Odanacatib precursor. This process involves a palladium-catalyzed cross-coupling reaction and bioreduction using stereocomplementary alcohol dehydrogenases (ADHs), illustrating its utility in creating enantiomerically pure pharmaceutical intermediates (González-Martínez, Gotor, & Gotor‐Fernández, 2019).
Synthesis of N-Polyfluoroalkylated Heterocycles
This compound plays a role in the synthesis of N-polyfluoroalkylated heterocycles. A study demonstrated the carbon-bromine bond cleavage when 4-dimethylaminopyridine is treated with certain bromofluoromethyl compounds. This process leads to the formation of N-(bromodifluoromethyl) and N-(2-bromo-1,1,2,2-tetrafluoromethyl)pyridinium bromides, which are then transformed into various derivatives. This method highlights its importance in synthesizing compounds with potential pharmaceutical applications (Kolomeitsev, Schoth, Lork, & Röschenthaler, 1996).
Antibacterial and Antifungal Applications
Compounds derived from 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone have shown antibacterial and antifungal activities. In a study, derivatives were synthesized and evaluated for their antimicrobial efficacy against various bacteria and fungi, including Escherichia coli and Candida albicans. This research demonstrates its potential in developing new antimicrobial agents (Sujatha, Shilpa, & Gani, 2019).
Optoelectronic and Nonlinear Optical Properties
Research on pyrene-containing chalcone derivatives synthesized from halopyridyl acceptors, including 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone, has shown significant potential in optoelectronic and nonlinear optical applications. These compounds exhibit remarkable third-order nonlinear optical properties, making them promising candidates for use in optoelectronic devices (Jinyu et al., 2019).
Propiedades
IUPAC Name |
1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-3-12-2-1-4(5)6(13)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZQSTZHDYYNQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90744466 | |
| Record name | 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethanone | |
CAS RN |
1060802-29-0 | |
| Record name | 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90744466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Benzothiazol-6-yl-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402854.png)
![2-[3-(tert-Butoxycarbonyl-amino-methyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid](/img/structure/B1402855.png)

![4-Iodo-7-(2-methoxy-ethoxy)-benzo[d]isoxazol-3-ylamine](/img/structure/B1402857.png)
![3-(3,5-Dichloro-4-hydroxy-phenyl)-5-[2-(5-methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402858.png)
![2-Chloro-N-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]propanamide](/img/structure/B1402859.png)

![N-{4-[(Acetylamino)sulfonyl]-phenyl}-2-chloropropanamide](/img/structure/B1402861.png)
![5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-3-(4-methoxy-phenyl)-2-thioxo-thiazolidin-4-one](/img/structure/B1402865.png)
![4-{5-[2-(5-Methoxy-1H-indol-3-yl)-2-oxo-ethylidene]-4-oxo-2-thioxo-thiazolidin-3-yl}-benzonitrile](/img/structure/B1402866.png)
![2-[3-(2-Amino-ethyl)-5-chloro-1H-indol-2-yl]-4-methyl-pentanoic acid methyl ester](/img/structure/B1402867.png)
![3-(3,4-Dimethyl-phenyl)-5-[2-(1H-indol-3-yl)-2-oxo-ethylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B1402869.png)
![Ethyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402872.png)
